4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole
Overview
Description
4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the 4-position, an isopropoxymethyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. The molecular formula of this compound is C10H15IN2O .
Preparation Methods
The synthesis of 4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the iodination of a suitable pyrazole precursor. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions. Another approach involves the alkylation of a pyrazole derivative with isopropoxymethyl halides in the presence of a base .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial preparation of this compound .
Chemical Reactions Analysis
4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
4-iodo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole: This compound has an isopropyl group instead of a methyl group at the 1-position.
4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole: This compound has a methoxymethyl group instead of an isopropoxymethyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-iodo-1-methyl-3-(propan-2-yloxymethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)12-5-8-7(9)4-11(3)10-8/h4,6H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQLEAYWIOZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199004 | |
Record name | 1H-Pyrazole, 4-iodo-1-methyl-3-[(1-methylethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1856020-60-4 | |
Record name | 1H-Pyrazole, 4-iodo-1-methyl-3-[(1-methylethoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1856020-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-iodo-1-methyl-3-[(1-methylethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.